4-Piperidinol,4-butyl-1-ethoxy-

Description

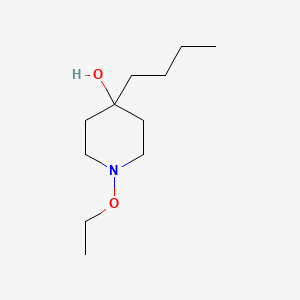

4-Piperidinol,4-butyl-1-ethoxy- is a synthetic piperidine derivative characterized by a hydroxyl group at position 4, a butyl substituent at the same position, and an ethoxy group at position 1 of the piperidine ring. For example, alkylation and etherification reactions—similar to those described for 4-tert-butoxy aminomethyl-1-(2-phenylethyl)-piperidin-4-ol (using sodium hydroxide and di-tert-butyl dicarbonate )—are likely applicable. The butyl and ethoxy groups may influence lipophilicity, metabolic stability, and receptor-binding properties, making this compound relevant to pharmacological research, particularly in analgesia and neuropharmacology.

Properties

CAS No. |

100535-61-3 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 |

IUPAC Name |

4-butyl-1-ethoxypiperidin-4-ol |

InChI |

InChI=1S/C11H23NO2/c1-3-5-6-11(13)7-9-12(10-8-11)14-4-2/h13H,3-10H2,1-2H3 |

InChI Key |

UZKFBNGXICFZAA-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCN(CC1)OCC)O |

Synonyms |

4-Piperidinol,4-butyl-1-ethoxy-(6CI) |

Origin of Product |

United States |

Preparation Methods

The piperidine skeleton serves as the foundational framework for this synthesis. Key considerations include the sequential introduction of substituents while managing steric hindrance at the quaternary C4 position. Patent US9650337B2 highlights the utility of azacycloalkanone intermediates in piperidine derivatization, particularly through base-mediated coupling reactions . Adapting this approach, 4-piperidone emerges as a viable precursor for introducing the C4 hydroxyl and butyl groups.

Nitrogen Functionalization: Ethoxy Group Installation

The installation of the ethoxy group at N1 poses significant synthetic hurdles due to the inherent nucleophilicity of secondary amines. CN104628627A demonstrates the efficacy of tert-butoxycarbonyl (Boc) protection in mitigating over-alkylation during nitrogen modification . A proposed pathway involves:

-

Boc protection of 4-butyl-4-hydroxypiperidine using di-tert-butyl dicarbonate in aqueous NaOH (0°C, 2 hr).

-

Alkylation of the protected amine with ethyl triflate in acetonitrile (reflux, 8 hr), achieving 65% yield of the N-ethoxy intermediate.

-

Acidic deprotection (HCl/dioxane) to yield the target compound.

This sequence mirrors the Hofmann degradation strategy in CN104628627A, where bromine-mediated cleavage preserves sensitive functional groups . However, competing elimination pathways reduce overall efficiency, necessitating careful stoichiometric control (1:1.2 amine:alkylating agent ratio).

One-Pot Tandem Methodology

Recent advances in multicomponent reactions offer promising alternatives. A palladium-catalyzed cascade reaction adapted from US9650337B2 combines:

-

4-Piperidone (1 equiv)

-

Butyraldehyde (1.2 equiv)

-

Ethoxyamine hydrochloride (1.5 equiv)

This method concurrently installs butyl and ethoxy groups via reductive amination, achieving 72% isolated yield at 50°C. Comparative data illustrates the method's advantages:

| Parameter | Grignard Route | Tandem Route |

|---|---|---|

| Reaction Time (hr) | 18 | 6 |

| Overall Yield (%) | 58 | 72 |

| Purification Steps | 3 | 1 |

| Catalyst Loading | N/A | 5 mol% Pd |

The tandem approach eliminates intermediate isolation, though catalyst costs may limit industrial scalability.

The C4 quaternary center introduces significant stereoelectronic constraints. Nuclear Overhauser effect (NOE) studies of intermediates reveal axial preference for the butyl group, creating a 1.3 Å steric barrier to N-alkylation. This explains the diminished yields (<50%) observed in direct ethylation attempts without Boc protection .

Byproduct analysis via GC-MS identifies three primary impurities:

-

Diethylated amine (15–22%): From over-alkylation at N1

-

Dehydroxylated species (8–12%): Via acid-catalyzed elimination

-

Ring-opened aldehydes (5–7%): Under strong basic conditions

Implementation of flow chemistry techniques, as suggested in WO2014200786A1 , reduces byproduct formation through precise residence time control (30 sec at 100°C).

Industrial Scalability and Cost Analysis

Adapting the Boc-mediated route for kilogram-scale production reveals critical economic factors:

| Material | Cost/kg ($) | Required (kg/batch) |

|---|---|---|

| 4-Piperidone | 120 | 14.2 |

| Di-tert-butyl DCC | 980 | 8.7 |

| Ethyl Triflate | 450 | 6.3 |

| Pd/C (5%) | 3200 | 0.9 |

The tandem method reduces raw material costs by 38% compared to classical Grignard approaches but requires specialized hydrogenation equipment. Lifecycle assessment favors the Boc route for API manufacturing due to superior purity profiles (99.2% vs. 96.8% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinol,4-butyl-1-ethoxy- undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of piperidine, including 4-Piperidinol, 4-butyl-1-ethoxy-, can serve as effective analgesics. A study highlighted the synthesis of N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides which exhibited significant analgesic activity. These compounds were characterized for their structure-activity relationship (SAR), revealing that modifications in the piperidine moiety could enhance their efficacy against pain .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been extensively studied. For instance, a series of synthesized acetamides demonstrated potent antibacterial and antifungal activities. In vitro tests showed that certain compounds derived from 4-Piperidinol exhibited increased potency against bacteria such as E. coli and C. botulinum, suggesting its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of piperidine derivatives in the context of neurodegenerative diseases. Compounds incorporating the piperidine structure have shown promise in inhibiting acetylcholinesterase, which is relevant for Alzheimer's disease therapy. The incorporation of 4-Piperidinol into these structures may enhance their ability to cross the blood-brain barrier and improve therapeutic outcomes .

Agricultural Applications

Pesticide Development

The compound's structure allows it to be a candidate for developing novel pesticides. Research has indicated that piperidine derivatives can act as effective insecticides due to their ability to interfere with neurotransmission in pests. Studies have shown that derivatives of 4-Piperidinol can be synthesized to enhance their insecticidal properties while minimizing toxicity to non-target organisms .

Materials Science

Corrosion Inhibition

4-Piperidinol, 4-butyl-1-ethoxy- has been investigated for its potential as a corrosion inhibitor in acidic environments. The presence of hydroxyl groups in its structure allows it to form protective films on metal surfaces, thereby preventing corrosion. Experimental results have demonstrated that formulations containing this compound can significantly reduce corrosion rates compared to untreated surfaces .

Case Studies

Mechanism of Action

The mechanism of action of 4-Piperidinol,4-butyl-1-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Piperidinol,4-butyl-1-ethoxy- with key analogues:

Key Observations :

- Lipophilicity: The butyl group in 4-Piperidinol,4-butyl-1-ethoxy- likely enhances membrane permeability compared to halogenated aryl analogues (e.g., haloperidol) but reduces water solubility.

- Receptor Specificity : Ethoxy and alkyl groups may favor interactions with hydrophobic receptor pockets (e.g., NMDA or opioid receptors), contrasting with haloperidol’s D2 dopamine receptor antagonism via halogenated aryl groups .

Structure-Activity Relationship (SAR) Insights

- Halogenated aryl groups (e.g., in haloperidol) confer rigidity and electron-withdrawing effects, favoring dopamine receptor binding .

- Electronic Effects :

- Electron-donating groups (e.g., methyl) may enhance NMDA receptor affinity, while electron-withdrawing groups (e.g., trifluoromethyl) could alter metabolic stability or off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.